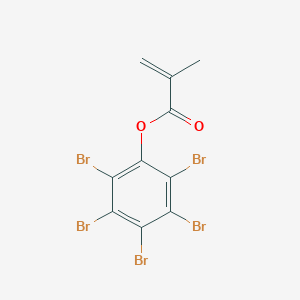

Pentabromophenyl methacrylate

Description

Significance in Advanced Materials Science and Polymer Chemistry

The primary significance of pentabromophenyl methacrylate (B99206) lies in its role as a monomer for producing high refractive index polymers (HRIPs). sigmaaldrich.com In polymer chemistry, the refractive index is a critical property, and incorporating atoms with high electron density, such as heavy halogens like bromine, is a well-established strategy to increase it. acs.orgnih.gov Poly(pentabromophenyl methacrylate) exhibits a particularly high refractive index of approximately 1.710. sigmaaldrich.com

This high refractive index is crucial for the fabrication of advanced optical and photonic devices. wikipedia.org Materials with high refractive indices are essential for creating components like optical waveguides, anti-reflective coatings, and microlenses for image sensors. sigmaaldrich.comwikipedia.org Polymeric materials offer distinct advantages over traditional inorganic materials like glass, including lighter weight, greater flexibility, and simpler processing. sigmaaldrich.comaalto.fi The use of monomers like this compound allows for the development of polymers that bridge the gap between the processability of plastics and the optical performance of inorganic glasses, enabling innovations in optoelectronics and photonics. aalto.fi

Historical Context of Halogenated Monomers in Polymer Research

The use of halogenated compounds in polymer science has a long history, initially driven by the need for materials with improved flame retardancy. faa.gov As early as the 1930s, chlorinated paraffins were used in conjunction with antimony oxide to create flame-retardant systems for polymers. mwflameretardant.com The post-World War II era saw significant developments, including the commercialization of halogenated synthetic rubbers like brominated butyl rubber in 1954 and chloro butyl rubber in 1961, which offered enhanced chemical resistance and lower gas permeability. tandfonline.com

The focus gradually expanded from using halogenated additives to incorporating halogenated monomers directly into the polymer backbone through copolymerization. ksu.edu.sa This approach, utilizing what are known as reactive flame retardants, offered the advantage of permanently locking the flame-retardant properties into the polymer structure. ksu.edu.saresearchgate.net This historical work laid the foundation for exploring how halogenation could modify other polymer properties. Researchers began to systematically study how the inclusion of different halogens in monomers could influence characteristics such as thermal stability and, notably, refractive index. This evolution led to the development of specialized monomers like this compound, designed specifically to achieve a high refractive index for advanced optical applications rather than for flame retardancy alone. sigmaaldrich.com

Scope and Objectives of the Research Review

This research review focuses exclusively on the chemical compound this compound and its corresponding homopolymer. The objective is to provide a scientifically accurate overview based on published research findings. The scope is limited to the chemical and physical properties, synthesis, and polymerization of the monomer, and the characteristics of the resulting polymer. The review will detail the significance of this compound in materials science, particularly in the context of high refractive index polymers. It will present key data from research studies in a structured format to facilitate understanding of the material's properties.

Detailed Research Findings

Research into this compound has primarily focused on its synthesis and polymerization to exploit the properties conferred by its highly brominated aromatic structure.

The monomer itself is a white to light yellow crystalline powder. core.ac.uk Its synthesis and subsequent polymerization are central to achieving the desired material characteristics, most notably a high refractive index. The polymer derived from it, poly(this compound), is a key example of a high refractive index polymer. researchgate.net

Below are tables summarizing the known properties of the monomer and its resulting polymer, based on available research data.

Table 1: Properties of this compound Monomer

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₅Br₅O₂ |

| Molecular Weight | 556.67 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 139-141 °C |

This table presents key physical and chemical properties of the this compound monomer as cited in chemical literature.

Table 2: Properties of Poly(this compound)

| Property | Value |

|---|---|

| Linear Formula | (C₁₀H₅Br₅O₂)n |

| Refractive Index (n20/D) | 1.710 |

| Glass Transition Temp. (Tg) | 37 °C (onset) |

| Solubility | Soluble in chloroform (B151607) |

This table outlines the fundamental properties of the homopolymer derived from this compound, highlighting its key optical characteristic.

The thermal properties of polymers are critical for their application. While specific detailed thermogravimetric analysis (TGA) data for poly(this compound) is not widely published in readily accessible literature, research on related brominated and non-brominated methacrylates provides context. For instance, studies on poly(methyl methacrylate) (PMMA) and its copolymers show that thermal stability and glass transition temperatures are highly dependent on the chemical structure and intermolecular forces. nih.govmdpi.com The incorporation of bulky, rigid aromatic groups, such as the pentabromophenyl group, is a known strategy to increase the glass transition temperature and thermal stability of polymers. researchgate.net Copolymerization studies of other brominated acrylates have also been performed to characterize their reactivity and the thermal properties of the resulting copolymers. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZRSOGEOFHZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97889-13-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97889-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80172375 | |

| Record name | Perbromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18967-31-2 | |

| Record name | Pentabromophenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18967-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perbromophenyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perbromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perbromophenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Pentabromophenyl Methacrylate

Monomer Synthesis Strategies for Pentabromophenyl Methacrylate (B99206)

The primary and most direct route for the synthesis of the pentabromophenyl methacrylate monomer is the esterification reaction between pentabromophenol (B1679275) and methacryloyl chloride. This reaction typically involves a base to neutralize the hydrogen chloride byproduct, facilitating the formation of the ester linkage. While specific reaction conditions such as solvent and temperature can be optimized, the fundamental transformation remains a standard method for producing methacrylate esters from their corresponding alcohols or phenols. Another potential, though less direct, synthetic pathway could involve the reaction of a pentabromobenzyl halide with a salt of methacrylic acid. google.com

Polymerization Kinetics and Mechanisms of this compound

The polymerization of PBPMA is of significant research interest, particularly its behavior under UV irradiation. The heavily brominated aromatic ring plays a crucial role in the initiation mechanisms, allowing for polymerization pathways that are distinct from their non-halogenated counterparts. researchgate.netrsc.org

Free Radical Polymerization of this compound

This compound readily undergoes free radical polymerization to form poly(this compound). srce.hr This process can be initiated through conventional means or, more uniquely, through the direct photo-activation of the monomer itself.

In conventional photoinitiated polymerization, a photoinitiator is added to the monomer formulation. This chemical compound absorbs light (typically UV) and decomposes into reactive radical species, which then initiate the polymerization of the methacrylate monomers. radtech.orgconicet.gov.ar While PBPMA can be polymerized using standard photoinitiators, its inherent photochemical activity often makes this unnecessary. The efficiency of photoinitiation systems is highly dependent on the chemical structure of both the initiator and the monomer. researchgate.netconicet.gov.ar

A significant characteristic of PBPMA is its ability to act as a self-initiating monomer under UV irradiation, eliminating the need for conventional photoinitiators. researchgate.netbohrium.com This property is advantageous as it avoids issues related to initiator cost, migration, and potential degradation of the final polymer. researchgate.net Studies using real-time FTIR spectroscopy have demonstrated that even low concentrations (1-5 wt%) of PBPMA can efficiently initiate the polymerization of acrylic formulations when exposed to UV light with wavelengths greater than 300 nm. researchgate.netrsc.org

The key to the self-initiating capability of PBPMA lies in the homolytic cleavage of the carbon-bromine (C-Br) bond on the aromatic ring upon UV excitation. rsc.org Unlike non-halogenated aromatic methacrylates, the brominated phenyl ring of PBPMA absorbs UV light, leading to the generation of a bromine radical (Br•) and a corresponding tetrabromophenyl methacrylate radical. researchgate.netrsc.org Laser flash photolysis (LFP) experiments have confirmed the release of bromine radicals after UV irradiation of PBPMA. researchgate.net The quantum yield for this photolysis, which represents the efficiency of radical generation per photon absorbed, is notably high, in the range of 0.15 to 0.3. researchgate.netrsc.org This efficient generation of initiating species is central to the rapid polymerization observed.

The initiation of polymerization proceeds via the radicals generated from the C-Br bond scission. Both the liberated bromine radical and the remaining tetrabromoaryl radical are capable of initiating the polymerization chain reaction by attacking the double bond of a PBPMA monomer. researchgate.netrsc.org

The proposed mechanism is supported by several experimental and theoretical findings:

Spectroscopic Analysis: Real-time FTIR spectroscopy tracks the disappearance of the methacrylate double bonds, confirming the rapid polymerization upon UV exposure. researchgate.net

Radical Trapping: Bromine radicals have been successfully trapped and detected, providing direct evidence of their formation. researchgate.net

Quantum Chemical Modeling: Theoretical calculations of the orbitals and Gibbs free energy for the transient species and products support the proposed reaction pathway of C-Br homolysis as the primary initiation step. rsc.org

In contrast, non-brominated or fluorinated aromatic methacrylates follow different fragmentation pathways, such as α-cleavage of the carboxyl group, and only under higher energy UV-C light (λ < 280 nm). rsc.org The unique ability of the brominated phenyl ring to absorb lower-energy UV light (λ > 300 nm) and efficiently produce initiating radicals makes PBPMA a highly effective photoinitiating monomer. researchgate.netrsc.org

Interactive Data Table: Photopolymerization Characteristics

The following table summarizes key findings from research on the photoinitiator-free polymerization of halogenated methacrylates.

Thermal Self-Initiated Polymerization Dynamics

The spontaneous or thermal self-initiated polymerization of vinyl monomers is a phenomenon that occurs at elevated temperatures in the absence of a conventional initiator. For acrylates and methacrylates, this process typically requires temperatures exceeding 120°C. researchgate.netmdpi.com The mechanism for methacrylates is understood to be distinct from that of styrene (B11656). While the thermal self-initiation of methyl methacrylate is significantly slower than that of styrene, it does occur, leading to the formation of oligomers and high molecular weight polymers. mdpi.comwpmucdn.com

This compound, as a halogenated methacrylate, is a candidate for self-initiated polymerization. Halogenated acrylates and methacrylates have been investigated for their ability to initiate photopolymerization upon exposure to UV light, a process driven by the homolysis of the carbon-halogen bond. researchgate.net In the context of thermal initiation, the high temperatures required for the process could potentially lead to complex degradation and side reactions alongside polymerization. The bulky, electron-withdrawing pentabromophenyl group significantly influences the monomer's reactivity and the properties of the resulting polymer, such as its high refractive index and a glass transition temperature (Tg) of 37°C (onset). ccspublishing.org.cnsigmaaldrich.com While extensive kinetic data for the thermal self-initiation of this compound specifically is not widely published, the general principles of high-temperature acrylate (B77674) polymerization suggest it is a feasible, albeit potentially complex, pathway. researchgate.netwpmucdn.com

Table 1: Properties of Poly(this compound)

| Property | Value | Source(s) |

| Linear Formula | (C₁₀H₅Br₅O₂)n | |

| Refractive Index (n20/D) | 1.710 | sigmaaldrich.com |

| Glass Transition Temp. (Tg) | 37 °C (onset) | sigmaaldrich.com |

| Solubility | Soluble in chloroform (B151607) | sigmaaldrich.com |

Controlled Radical Polymerization Approaches for Related Methacrylates

Controlled radical polymerization (CRP) techniques are crucial for synthesizing well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. While specific CRP studies on this compound are limited, the behavior of related functional and brominated methacrylates provides significant insight into potential synthetic strategies.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Applications

Reversible Addition–Fragmentation chain transfer (RAFT) polymerization is a versatile CRP method applicable to a wide range of monomers, including functional methacrylates. rsc.orgsigmaaldrich.com The technique allows for the synthesis of well-defined polymers by employing a chain transfer agent (RAFT agent). rsc.org Research has demonstrated the successful RAFT polymerization of various phosphorus-containing methacrylates to create polymers with enhanced flame retardant properties. rsc.orgrsc.orgdntb.gov.ua For instance, the RAFT polymerization of methacrylate monomers with bisphosphonate or phosphate (B84403) groups has been shown to proceed with "living" characteristics, yielding polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net This success with other bulky, functional methacrylates suggests that RAFT polymerization would be a suitable and effective method for controlling the polymerization of this compound to produce well-defined homopolymers or copolymers.

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique widely used for methacrylate monomers. sigmaaldrich.com The process typically involves a transition metal catalyst (often copper-based) and an alkyl halide initiator. mdpi.com ATRP has been successfully applied to synthesize a variety of polymers from brominated methacrylates and other functional methacrylates. mdpi.comacs.org The halogen end-group of polymers prepared via ATRP can be chemically modified, allowing for the creation of functional materials. acs.orgresearchgate.net For example, ATRP has been used to create well-controlled poly(methyl methacrylate) (PMMA) and other poly(methacrylates). cmu.eduacs.org The copolymerization of styrene with pentadecylphenylmethacrylate, a long-chain alkyl methacrylate, has been successfully controlled using ATRP. nih.govmdpi.com Given that the ATRP mechanism relies on a reversible halogen atom transfer, the presence of bromine atoms on the phenyl ring of this compound would not interfere with the controlled polymerization of the methacrylate group, making ATRP a highly viable strategy for its controlled polymerization.

Copolymerization Studies Involving this compound

Copolymerization is a key strategy for tailoring polymer properties. The incorporation of this compound into copolymers can impart properties such as high refractive index and flame retardancy.

Copolymerization with Styrene

The free radical copolymerization of this compound and the structurally similar pentabromophenyl acrylate with styrene has been investigated. epa.govtandfonline.comsrce.hr These studies aim to understand the relative reactivities of the monomers, which is crucial for controlling the final copolymer composition. The reactivity ratios (r1, r2) quantify the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopolymerization) versus the other monomer (copolymerization). uc.edu For the copolymerization of pentabromophenyl acrylate (M1) with styrene (M2), the reactivity ratios were found to be dependent on the solvent, indicating that the reaction medium influences the polymerization kinetics. tandfonline.com

Table 2: Reactivity Ratios for the Copolymerization of Pentabromophenyl Acrylate (M₁) with Styrene (M₂) at 60°C

| Solvent | r₁ (Pentabromophenyl Acrylate) | r₂ (Styrene) | Source |

| Benzene | 0.40 | 0.25 | tandfonline.com |

| Dimethylformamide | 0.23 | 0.13 | tandfonline.com |

Data for the closely related pentabromophenyl acrylate is presented as a proxy for this compound due to the availability of detailed research.

The values of r1 and r2 being less than 1 in both solvents indicate that the copolymerization tends toward an alternating structure rather than forming long blocks of a single monomer. fiveable.me This behavior is common in copolymerizations where the two monomers have different electronic properties.

Aqueous Emulsion Copolymerization Systems

Aqueous emulsion polymerization is an environmentally favorable, water-based method used to produce high molecular weight polymers at fast polymerization rates. researchgate.netijcce.ac.ir This technique has been specifically applied to the copolymerization of styrene with brominated acrylates, including pentabromophenyl acrylate. tandfonline.comscispace.com In such a system, the monomers are emulsified in water using a surfactant. The polymerization is typically initiated by a water-soluble initiator. ijcce.ac.ir

For the copolymerization of 2,4,6-tribromophenyl (B11824935) acrylate with styrene, the reaction was successfully carried out in an aqueous emulsion. tandfonline.com This demonstrates the feasibility of using this method for highly halogenated, relatively hydrophobic monomers. The partitioning of the monomers between the aqueous phase, monomer droplets, and micelles is a critical factor governing the kinetics and the final copolymer composition in emulsion systems. researchgate.net Given the success with structurally similar brominated monomers, an aqueous emulsion system is a viable and important method for the copolymerization of this compound with styrene.

Solution Copolymerization Systems

Solution copolymerization of this compound typically involves dissolving the PBPMA monomer and a comonomer in a suitable organic solvent, along with a free-radical initiator. The choice of solvent is crucial and is often a non-reactive solvent in which both the monomers and the resulting copolymer are soluble. Common solvents for the polymerization of methacrylate monomers include toluene (B28343), dioxane, and ethyl methyl ketone. bas.bgresearchgate.netchem-soc.si

The polymerization is initiated by the thermal decomposition of a free-radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), at a specific temperature. bas.bgresearchgate.net For instance, the copolymerization of 4-benzoylphenyl methacrylate with methyl methacrylate has been successfully carried out in methyl ethyl ketone at 70°C using BPO as the initiator. researchgate.net Similarly, N-dichlorophenylmaleimides have been copolymerized with methyl methacrylate in dioxane at 60°C with AIBN. bas.bg These conditions are indicative of the systems that would be suitable for the copolymerization of PBPMA.

An experimental study on poly(methyl methacrylate-co-pentabromophenyl methacrylate) has been noted, indicating active investigation into its properties. govinfo.gov While specific details of the solution polymerization system for this exact copolymer are not widely published, the methodologies used for similar halogenated methacrylate monomers provide a strong basis for its synthesis.

Copolymerization with Methyl Methacrylate for Specific Material Properties

This compound is a monomer known to produce polymers with a very high refractive index, around 1.710. govinfo.gov This property is highly desirable for optical applications such as in optical waveguides and lenses. However, homopolymers of PBPMA can be brittle and difficult to process. Copolymerization with a more conventional and ductile monomer like methyl methacrylate (MMA) allows for the tailoring of the final material's properties, achieving a balance between a high refractive index and improved mechanical and processing characteristics. nih.gov

The incorporation of MMA into the polymer chain can enhance the flexibility and solubility of the resulting copolymer compared to pure poly(this compound). The composition of the copolymer directly influences its properties. For example, in copolymers of 4-benzoylphenyl methacrylate and MMA, the glass transition temperature (Tg) and thermal stability were found to increase with a higher content of the benzoylphenyl methacrylate units. researchgate.net A similar trend would be expected for PBPMA-MMA copolymers, where a higher PBPMA content would lead to a higher refractive index and potentially increased thermal stability, at the cost of some flexibility.

The versatility of this copolymer system is highlighted by its potential use in creating materials with a graded refractive index (GRIN), where the composition of the copolymer is varied along the material to guide light. Copolymers of methyl methacrylate and pentabromophenyl fluoroacrylate have been utilized for the core of optical waveguides, demonstrating the practical application of combining a high refractive index halogenated monomer with MMA.

Analysis of Reactivity Ratios and Copolymer Composition

The composition of a copolymer is determined by the relative reactivities of the monomers towards the growing polymer chain radicals. These are quantified by the monomer reactivity ratios, r1 and r2. For a copolymerization of monomer 1 (e.g., PBPMA) and monomer 2 (e.g., MMA), r1 = k11/k12 and r2 = k22/k21, where k represents the rate constant for the addition of a monomer to a radical-terminated chain.

In another relevant study on the copolymerization of N-(2,4,6-tribromophenyl)maleimide (TBPMI, M1) with methyl methacrylate (M2), the reactivity ratios were found to be r1 = 0.037 and r2 = 4.32. researchgate.net The very low r1 value suggests that the TBPMI radical strongly prefers to add MMA, while the high r2 value indicates that the MMA radical prefers to add another MMA monomer. This would lead to a copolymer with isolated TBPMI units within a predominantly polymethyl methacrylate backbone.

The determination of copolymer composition is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the integral areas of characteristic proton or carbon peaks of each monomer unit are compared. researchgate.netresearchgate.net

Table 1: Reactivity Ratios for Related Methacrylate Copolymer Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |

| 4-Benzoylphenyl methacrylate | Methyl methacrylate | 2.201 | 0.814 | Solution polymerization in MEK with BPO at 70°C | researchgate.net |

| N-(2,4,6-tribromophenyl)maleimide | Methyl methacrylate | 0.037 | 4.32 | Solution polymerization in toluene with AIBN | researchgate.net |

| Ethylene glycol dimethacrylate | Methyl methacrylate | 0.6993 | 1.8635 | Photochemical initiation | mdpi.com |

This table presents data from analogous systems to infer the potential behavior of PBPMA-MMA copolymerization.

Influence of Comonomer Structure on Polymerization Behavior

The structure of the comonomer has a significant influence on the polymerization behavior and the properties of the resulting copolymer. The bulky and electron-withdrawing nature of the pentabromophenyl group in PBPMA is expected to have a pronounced effect on its copolymerization with other monomers.

The steric hindrance from the large pentabromophenyl group can affect the rate of polymerization. In studies of other bulky methacrylates, a decrease in the polymerization rate has been observed. However, the electronic effects of the substituent can also play a role.

The incorporation of a comonomer with a different structure can disrupt the chain packing and affect the thermal properties of the copolymer. For instance, copolymerizing a rigid monomer like PBPMA with a more flexible comonomer like an alkyl methacrylate can lower the glass transition temperature (Tg) compared to the PBPMA homopolymer, making the material less brittle. Conversely, as seen with copolymers of N-dichlorophenylmaleimides and MMA, increasing the molar fraction of the rigid, halogenated monomer unit leads to an increase in the thermal stability of the copolymer. bas.bg

The chemical functionality of the comonomer also dictates the potential for post-polymerization modification. For example, copolymerizing PBPMA with a monomer containing a reactive group, such as glycidyl (B131873) methacrylate, would introduce epoxy groups into the polymer chain, allowing for subsequent cross-linking reactions. researchgate.net This provides a pathway to create robust, high-refractive-index thermoset materials.

In essence, the choice of comonomer in the polymerization with this compound is a critical decision that allows for the fine-tuning of the final polymer's properties to meet the demands of specific applications, from flexible optical films to rigid, thermally stable components.

Polymerization Characteristics and Material Performance Research

Investigations into High Refractive Index Poly(Pentabromophenyl Methacrylate) Systems

One of the most notable characteristics of poly(this compound) is its exceptionally high refractive index, a property that makes it a material of great interest for advanced optical components.

The quest for high refractive index polymers (HRIPs) is driven by the demand for lighter, more processable alternatives to traditional inorganic materials in optics and photonics. The refractive index of a polymer is fundamentally governed by the Lorentz-Lorenz equation, which relates it to the molar refraction and molar volume of the constituent atoms and groups. Therefore, a primary strategy for increasing the refractive index is to incorporate chemical moieties with high molar refraction and low molar volume.

Key approaches to achieving this include:

Introduction of Heavy Halogens: Incorporating heavy halogen atoms, such as bromine and iodine, is a well-established method for significantly increasing the refractive index of a polymer. These atoms possess high atomic numbers and large, polarizable electron clouds, which contribute substantially to the molar refraction.

Inclusion of Aromatic Groups: The presence of aromatic rings, like the phenyl group, enhances the refractive index due to the high polarizability of the delocalized π-electrons within the ring structure.

Sulfur-Containing Moieties: The integration of sulfur atoms into the polymer backbone or side chains is another effective strategy, as sulfur has a high polarizability.

Incorporation of Metallic or Organometallic Species: While less common for methacrylate (B99206) systems, the inclusion of certain metal atoms can also lead to a higher refractive index.

Poly(this compound) effectively utilizes the first two strategies, combining a phenyl ring with five bromine atoms to achieve its high refractive index.

The high refractive index of poly(this compound), reported to be approximately 1.710, is a direct consequence of its molecular structure. Current time information in Bangalore, IN.d-nb.infoyoutube.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com The key structural features contributing to this property are:

Pentabromophenyl Group: The presence of five bromine atoms on the phenyl ring is the single most significant factor. Bromine, being a heavy halogen, has a high atomic number and a diffuse electron cloud that is easily polarized by an electric field, leading to a large molar refraction.

Phenyl Ring: The aromatic phenyl ring itself contributes to the high refractive index due to the polarizability of its π-electron system.

Quantitative structure-property relationship (QSPR) studies have confirmed that the high polarizability conferred by the bromine atoms is a primary determinant of the high refractive index of poly(this compound). ciop.plchromatographyonline.com These models highlight the direct correlation between the presence of less electronegative, heavy atoms and increased refractive indices in polymers.

| Polymer | Refractive Index (n) | Key Structural Features |

|---|---|---|

| Poly(this compound) | ~1.710 | Pentabromophenyl group |

| Poly(methyl methacrylate) | ~1.490 | Methyl group |

| Poly(2,4,6-tribromophenyl methacrylate) | ~1.660 | Tribromophenyl group |

| Poly(pentabromobenzyl methacrylate) | ~1.710 | Pentabromobenzyl group |

While achieving a high refractive index is crucial, maintaining high optical transparency in the visible region is equally important for most optical applications. The intrinsic transparency of a polymer can be affected by light absorption and scattering. In the case of poly(this compound) and its derivatives, the following factors are pertinent:

Electronic Transitions: The pentabromophenyl group does not typically exhibit strong absorption bands in the visible spectrum, which allows for good transparency. The absorption is mainly in the ultraviolet region.

Homogeneity and Amorphous Nature: The transparency of the polymer film is also dependent on its morphological characteristics. A homogenous and amorphous structure minimizes light scattering, which can cause haziness or opacity. The bulky pentabromophenyl side groups can hinder crystallization, promoting an amorphous state and thus enhancing transparency.

Copolymerization: The optical properties can be further tailored by copolymerizing this compound with other monomers. For instance, copolymerization with monomers that have good film-forming properties or that can adjust the refractive index to a specific value without compromising transparency is a common strategy. Research on copolymers of other halogenated methacrylates has shown that it is possible to tune the refractive index while maintaining high transmittance. ccspublishing.org.cn

Thermal Stability and Degradation Mechanism Research

The thermal stability of a polymer is a critical parameter that determines its processing window and service temperature in various applications.

Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring the weight loss as a function of temperature. While specific TGA and derivative thermogravimetry (DTG) curves for poly(this compound) are not extensively detailed in readily available literature, data from analogous brominated and non-brominated polymethacrylates provide insight into its expected thermal behavior.

Polymers containing aromatic and halogenated groups generally exhibit higher thermal stability compared to their simple alkyl counterparts. For instance, some high-refractive-index acrylate (B77674) polymers with complex ring structures show decomposition temperatures (T5%, temperature at 5% weight loss) well above 250 °C, with some even exceeding 400 °C. ccspublishing.org.cn The presence of the bulky and rigid pentabromophenyl group is expected to increase the thermal stability of poly(this compound) compared to simpler polymethacrylates like poly(methyl methacrylate).

| Polymer | Decomposition Onset Temperature (°C) (Approximate) | Key Factors Influencing Stability |

|---|---|---|

| Poly(this compound) | > 300 (Estimated) | High bromine content, aromatic ring stability |

| Poly(methyl methacrylate) | ~250-300 | Aliphatic ester linkage |

| Poly(2,4,6-tribromophenyl acrylate-co-glycidyl methacrylate) | Variable with composition | Bromine content, copolymer structure |

Note: The decomposition temperature for Poly(this compound) is an estimation based on the stability of similar brominated aromatic polymers, as specific, detailed TGA data was not available in the reviewed literature.

The thermal decomposition of poly(this compound) is expected to be a complex process influenced by both the methacrylate backbone and the brominated aromatic side chain. Based on the degradation mechanisms of related polymers, the following pathways are likely to occur:

Depolymerization: Like many polymethacrylates, poly(this compound) is expected to undergo chain scission followed by depolymerization, leading to the formation of the corresponding monomer, this compound. This is a common degradation route for polymers with a quaternary carbon in the main chain. mdpi.com

Ester Group Decomposition: Scission of the ester linkage in the side chain can also occur, potentially leading to the formation of various smaller molecules.

Role of Bromine: The presence of bromine atoms introduces pathways characteristic of brominated flame retardants. At elevated temperatures, carbon-bromine bonds can rupture, releasing bromine radicals. These radicals can act as flame retardants by interrupting the radical chain reactions of combustion in the gas phase. youtube.comyoutube.com This process can also lead to the formation of brominated aromatic decomposition products.

Char Formation: The aromatic rings can contribute to the formation of a thermally stable char residue at high temperatures, which can also act as a barrier to further decomposition and flame spread.

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying the specific products of thermal decomposition. d-nb.infochromatographyonline.commdpi.com While a dedicated Py-GC-MS study on poly(this compound) is not widely reported, analysis of similar brominated polymers suggests that a mixture of the parent monomer, brominated phenols, and other fragmented aromatic compounds would be expected among the pyrolysis products. ciop.pl

Influence of Polymer Architecture on Thermal Performance

The architecture of a polymer—be it linear, cross-linked, or a copolymer—profoundly influences its thermal characteristics. For poly(this compound) (PBPMA), these structural variations are key to tailoring its performance for specific applications.

Research indicates that altering the molecular structure can significantly affect thermal degradation and char formation. For instance, studies on poly(methyl methacrylate) (PMMA), a related polymer, have shown that linear homopolymers degrade primarily by depolymerization, leaving little to no char residue. mdpi.com However, creating a cross-linked network, for example by using trimethylolpropane (B17298) trimethacrylate, fundamentally changes this behavior, inducing char formation upon burning. nist.gov This principle suggests that cross-linked PBPMA would exhibit enhanced thermal stability and char yield compared to its linear counterpart, as the cross-links inhibit the unzipping of the polymer chains. nist.gov

The glass transition temperature (Tg) of linear PBPMA is reported to be approximately 37 °C. sigmaaldrich.com This value represents the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Copolymerization, such as creating copolymers of this compound and methyl methacrylate for applications like bone cement, results in a new polymer architecture with distinct thermal properties that differ from either homopolymer. oclc.orggovinfo.gov

While specific comparative data across different PBPMA architectures is limited, research on other advanced acrylate polymers highlights the potential for achieving high thermal stability. For example, novel acrylate polymers containing sulfur atoms and aromatic rings have demonstrated decomposition temperatures (T5%) as high as 402 °C with char yields of over 21% at 600 °C. ccspublishing.org.cn This indicates that with strategic architectural design, PBPMA-based systems can be engineered for high-temperature environments.

Flammability and Flame Retardancy Research

The high bromine content of this compound makes it an effective flame retardant, a property that has been extensively researched.

Assessment of Flame Retardant Properties in this compound Polymers

The efficacy of a flame retardant is often quantified using metrics such as the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and the UL-94 standard, which classifies materials based on their burning behavior.

Due to its composition, which includes five bromine atoms on a phenyl ring, PBPMA imparts excellent flame retardant properties to polymers. The high percentage of bromine by weight means that it can be highly effective even at lower loadings compared to other retardants. While specific LOI and UL-94 ratings for pure PBPMA homopolymers are not widely published, the performance of analogous brominated and other halogenated polymers provides insight. For example, a related polymer, poly(pentabromobenzyl acrylate), has shown significant reductions in the peak heat release rate in cone calorimetry tests, a key indicator of fire safety. researchgate.net In other systems, such as PMMA modified with phosphorus-containing monomers, LOI values of 27.5% and a UL-94 V-0 rating (the highest classification for vertical burning) have been achieved, demonstrating the potential for methacrylate-based flame retardant polymers. mdpi.com

Mechanistic Insights into Flame Retardancy

This compound functions as a flame retardant through a combination of chemical and physical mechanisms that operate in both the gas phase and the condensed (solid) phase of a fire.

Gas-Phase Mechanism: The primary action in the gas phase is radical trapping. tecnalia.com During combustion, the high heat causes the relatively weak carbon-bromine (C-Br) bonds in the PBPMA molecule to break, releasing bromine radicals (Br•) into the flame. These bromine radicals are highly effective at interfering with the fire's chain reaction. They react with and neutralize the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, replacing them with less reactive radicals. tecnalia.cominchem.org This process, known as flame inhibition, cools the system and slows the combustion process significantly. specialchem.com

Condensed-Phase Mechanism: In the solid polymer, PBPMA promotes the formation of a protective layer of char. specialchem.comnih.gov The presence of aromatic rings in the monomer structure inherently increases the charring tendency. Upon heating, the polymer cross-links and forms a stable, carbonaceous residue. inchem.org This char layer acts as a physical barrier, performing several crucial functions:

It insulates the underlying polymer from the heat of the flame.

It reduces the flow of flammable volatile gases (fuel) from the decomposing polymer to the flame.

It limits the diffusion of oxygen from the air to the polymer surface. nih.gov

The combination of gas-phase radical quenching and condensed-phase char formation makes PBPMA a highly efficient flame retardant.

Radiopacity Research in Poly(this compound) Composites

Research on Incorporation into Dental and Biomedical Materials

In the medical field, particularly in dentistry and orthopedics, it is crucial for restorative materials to be visible on radiographs (X-rays). umsha.ac.ir This property, known as radiopacity, allows clinicians to distinguish implants and fillings from natural tissues like dentin and enamel, check for gaps or voids, and monitor the restoration over time. nih.gov

Standard polymers used in these applications, such as poly(methyl methacrylate) (PMMA) for bone cements and dental prostheses, are inherently radiolucent, meaning they are nearly invisible on an X-ray. researchgate.netnih.gov The conventional solution is to add radiopacifying agents, typically fine powders of heavy metal compounds like barium sulfate (B86663) (BaSO₄) or zirconium dioxide (ZrO₂). nih.govnih.gov However, these inorganic fillers can sometimes compromise the mechanical properties of the cement or composite, acting as stress concentration points and potentially leaching over time. nih.gov

Research has identified this compound as a component in creating intrinsically radiopaque polymers. By copolymerizing methyl methacrylate with this compound, a polymer can be synthesized that is inherently visible under X-ray. govinfo.gov The high atomic number of bromine allows the polymer itself to absorb X-rays, eliminating the need for separate filler particles. This approach offers the potential for biomedical materials with enhanced diagnostic visibility without the associated drawbacks of traditional radiopacifying additives. For a material to be effective, it should meet standards such as the ASTM F640 recommendation of a minimum radiopacity equivalent to 2 mm of aluminum. nih.gov

Advanced Characterization Techniques in Pentabromophenyl Methacrylate Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for probing the molecular and electronic properties of PBPMA and its polymers. These methods provide insights into reaction kinetics, structural details, optical performance, and the transient species involved in polymerization.

Real-time Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Kinetics

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of polymerization reactions as they occur. spectroscopyonline.com By tracking the change in absorbance of specific functional groups over time, a quantitative measure of monomer conversion can be obtained. spectroscopyonline.comthermofisher.com

In the study of PBPMA, real-time FTIR is particularly valuable for investigating its photopolymerization. Research has shown that brominated acrylates and methacrylates, such as PBPMA, can function as self-initiating monomers upon exposure to UV light. researchgate.net This process can be monitored by continuously measuring the decrease in the infrared absorption band corresponding to the methacrylate (B99206) C=C double bond (typically around 1638 cm⁻¹). The high speed of modern FTIR spectrometers allows for the rapid acquisition of spectra, enabling the construction of detailed conversion versus time plots. thermofisher.com Studies have demonstrated that even a small amount of PBPMA, as low as 1 wt%, can effectively initiate the polymerization of acrylic formulations. researchgate.net

Table 1: Illustrative Real-time FTIR Data for Photopolymerization of an Acrylate (B77674) Formulation with PBPMA This table is for illustrative purposes and represents typical data derived from kinetic studies.

| Time (seconds) | C=C Bond Absorbance (Normalized) | Monomer Conversion (%) |

|---|---|---|

| 0 | 1.00 | 0 |

| 10 | 0.65 | 35 |

| 20 | 0.30 | 70 |

| 30 | 0.15 | 85 |

| 40 | 0.10 | 90 |

| 50 | 0.08 | 92 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in organic chemistry. ethernet.edu.etbbhegdecollege.com For PBPMA research, both ¹H NMR and ¹³C NMR are used to verify the structure of the monomer and to characterize the resulting polymer, P(PBPMA). researchgate.net

The ¹H NMR spectrum of the PBPMA monomer would show characteristic signals for the vinyl protons and the methyl protons of the methacrylate group. Following polymerization, these vinyl signals disappear, and the spectrum becomes dominated by the signals from the polymer backbone and the methyl group. For copolymers containing PBPMA, ¹H NMR can be used to determine the copolymer composition by integrating the signals corresponding to each monomer unit. nih.gov ¹³C NMR provides complementary information, allowing for the identification of all unique carbon atoms in the structure, including the carbonyl carbon, the quaternary carbon of the polymer backbone, and the carbons of the pentabromophenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Pentabromophenyl Methacrylate Values are predictions based on standard chemical shift ranges and are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | ¹H | ~1.9-2.0 |

| Vinyl Protons (=CH₂) | ¹H | ~5.7 and ~6.2 |

| Methyl Carbon (-CH₃) | ¹³C | ~18 |

| Methylene Carbon (=CH₂) | ¹³C | ~128 |

| Quaternary Vinyl Carbon (-C(CH₃)=) | ¹³C | ~135 |

| Carbonyl Carbon (C=O) | ¹³C | ~164 |

| Aromatic Carbons (C-Br) | ¹³C | ~118-122 |

UV-Visible Spectroscopy for Optical Properties

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the optical properties of materials by measuring their absorbance and transmittance of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net For P(PBPMA), this analysis is critical because it is classified as a high-refractive-index polymer, a property highly sought after for advanced optical devices like waveguides and anti-reflective coatings. ccspublishing.org.cnescholarship.orgsigmaaldrich.com

The high refractive index of P(PBPMA) is attributed to its molecular structure, specifically the presence of the electron-dense aromatic ring and the high molar refraction of the heavy bromine atoms. ccspublishing.org.cnescholarship.org A typical UV-Vis transmittance spectrum of a thin film of P(PBPMA) would show high transparency (low absorbance) across the visible spectrum (400-800 nm), which is essential for optical applications. researchgate.netccspublishing.org.cn The spectrum would also exhibit a sharp drop in transmittance (a strong absorption edge) in the UV region, corresponding to electronic transitions within the molecule. biointerfaceresearch.com

Table 3: Refractive Index (n) Comparison of P(PBPMA) with Other Polymers

| Polymer | Refractive Index (n) |

|---|---|

| Poly(this compound) | ~1.710 sigmaaldrich.com |

| Poly(pentabromobenzyl acrylate) | ~1.670 sigmaaldrich.com |

| Polystyrene | ~1.590 |

| Polycarbonate | ~1.585 |

| Poly(methyl methacrylate) (PMMA) | ~1.490 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals. bruker.comnih.gov This makes it an invaluable tool for studying polymerization mechanisms that proceed via radical intermediates. mdpi.com

In the case of PBPMA, which can self-initiate polymerization under UV light, EPR is used to identify the transient radical species responsible for initiating the reaction. researchgate.net The mechanism involves the homolytic cleavage of the Carbon-Bromine bond, generating bromine radicals and pentabromophenyl radicals. researchgate.net These radicals are highly reactive and have very short lifetimes, making their direct detection difficult. nih.gov Therefore, a technique called spin trapping is employed. A "spin trap," such as N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the system. mdpi.comnih.gov The spin trap reacts with the short-lived initiating radicals to form a much more stable nitroxide radical adduct, which can accumulate to a concentration detectable by EPR. mdpi.com The resulting EPR spectrum provides a unique fingerprint, and analysis of its hyperfine coupling constants allows for the identification of the originally trapped radical. nih.gov

Table 4: Representative Hyperfine Coupling Constants for Spin Adducts Relevant to PBPMA Polymerization These values are illustrative for radicals trapped by PBN in a non-polar solvent like benzene.

| Trapped Radical | Spin Trap | Nitrogen Coupling (aN) in Gauss (G) | β-Hydrogen Coupling (aH) in Gauss (G) |

|---|---|---|---|

| Phenyl Radical (C₆H₅•) | PBN | ~14.4 G | ~2.1 G |

| (4-methyl)phenyl Radical | PBN | ~14.5 G | ~2.2 G mdpi.com |

| Alkoxy Radical (RO•) | PBN | ~13.5 G | ~1.8 G |

Chromatographic and Mass Spectrometric Analysis

The combination of chromatography and mass spectrometry provides a powerful means to analyze complex mixtures, making it ideal for studying the composition and degradation of polymeric materials.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Network and Degradation Product Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a potent analytical technique used to characterize the chemical structure of polymers, especially those that are cross-linked or insoluble and thus difficult to analyze by other methods. d-nb.infocsic.es The technique involves the thermal degradation of the polymer at a high temperature in an inert atmosphere (pyrolysis), followed by the separation of the volatile degradation products by gas chromatography (GC) and their identification by mass spectrometry (MS). d-nb.info

For polymethacrylates, the primary thermal degradation pathway is typically chain scission followed by depolymerization, a process often referred to as "monomer reversion," which yields the original monomer as the main product. mdpi.com When analyzing P(PBPMA) with Py-GC/MS, the major peak in the resulting chromatogram (pyrogram) is expected to correspond to the this compound monomer. The mass spectrum of this peak would show the molecular ion and characteristic fragmentation patterns of PBPMA. Other smaller peaks may also be present, corresponding to byproducts from the fragmentation of the pentabromophenyl group, such as various brominated benzenes and phenols. This analysis provides a definitive fingerprint of the polymer's composition and offers insights into its thermal stability. researchgate.net

Table 5: Expected Pyrolysis Products of Poly(this compound) and Key Mass Fragments (m/z)

| Product Name | Chemical Formula | Expected Key m/z Values |

|---|---|---|

| This compound (Monomer) | C₁₀H₅Br₅O₂ | 552 (M⁺, isotopic cluster), 487 (M-Br)⁺, 69 (C₄H₅O)⁺ |

| Pentabromophenol (B1679275) | C₆HBr₅O | 498 (M⁺, isotopic cluster) |

| Pentabromobenzene | C₆HBr₅ | 482 (M⁺, isotopic cluster) |

| Tetrabromobenzenes | C₆H₂Br₄ | 402 (M⁺, isotopic cluster) |

Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orglcms.cz The principle of GPC lies in separating molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules, which are excluded from the pores of the column's packing material, elute first, while smaller molecules, which can penetrate the pores to varying extents, have longer retention times. shimadzu.de

In the analysis of polymers containing this compound, GPC provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.orgshimadzu.de These parameters are fundamental as they significantly influence the physical and mechanical properties of the final material. lcms.cz

For accurate molecular weight determination, the GPC system is calibrated using well-characterized polymer standards, such as polystyrene or poly(methyl methacrylate) (PMMA). wikipedia.orgepa.ie The choice of solvent, or mobile phase, is crucial and is selected based on its ability to dissolve the polymer without interacting with the column packing. researchgate.net Common solvents for methacrylate-based polymers include tetrahydrofuran (B95107) (THF), chloroform (B151607), and dimethylformamide (DMF). schambeck-sfd.com

A typical GPC analysis of a PBPMA-containing polymer would involve dissolving the sample in a suitable solvent, filtering the solution, and injecting it into the GPC system. wikipedia.org The separated polymer fractions are then detected, most commonly by a refractive index (RI) detector, which is sensitive to changes in the concentration of the polymer in the eluent. shimadzu.de The resulting chromatogram, a plot of detector response versus elution time, is then used to calculate the molecular weight averages and distribution against the calibration curve.

Interactive Data Table: Illustrative GPC Data for a PBPMA-containing Polymer

The following table presents hypothetical GPC data for a copolymer of this compound and Methyl Methacrylate, illustrating the type of information obtained from the analysis.

| Parameter | Value |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 55,000 |

| Weight-Average Molecular Weight (Mw) ( g/mol ) | 85,000 |

| Polydispersity Index (PDI) | 1.55 |

| Peak Molecular Weight (Mp) ( g/mol ) | 82,000 |

This is illustrative data and does not represent a specific experimental result.

Thermal and Mechanical Characterization

The thermal and mechanical behavior of polymers is critical for determining their processing conditions and end-use performance. For materials containing this compound, which are often utilized for their flame-retardant properties, understanding their response to heat and mechanical stress is particularly important.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. hu-berlin.de It is widely used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.demit.edu The glass transition is a critical parameter for amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.demit.edu

In the context of PBPMA research, DSC can be used to investigate the effect of the bulky, bromine-rich pentabromophenyl group on the polymer's thermal properties. For instance, the Tg of poly(this compound) has been reported, providing a baseline for understanding its behavior in copolymers and blends. sigmaaldrich.comscientificlabs.com The DSC thermogram of a PBPMA-containing polymer would reveal shifts in the baseline corresponding to the glass transition and peaks indicating melting or crystallization events. mit.edu This information is vital for defining the material's service temperature range and processing window. For example, some studies have investigated the thermal degradation of poly(methyl methacrylate) using techniques including DSC. govinfo.govarxiv.org

Thermomechanical Analysis (TMA) and Dynamic Mechanical Analysis (DMA) are complementary techniques that probe the mechanical properties of materials as a function of temperature, time, or frequency. measurlabs.comwikipedia.org

TMA measures the dimensional changes of a material under a constant force as the temperature is varied. measurlabs.comlinseis.com It is particularly useful for determining the coefficient of thermal expansion (CTE), softening points, and glass transition temperature. linseis.comctherm.com For PBPMA-based materials, TMA can provide valuable data on their dimensional stability at elevated temperatures.

Dynamic Mechanical Analysis (DMA), on the other hand, applies an oscillating force to the sample and measures the resulting displacement (strain). wikipedia.org This allows for the determination of the material's viscoelastic properties, including the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response or energy dissipation. wikipedia.orgyoutube.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), or damping factor, which often shows a distinct peak at the glass transition temperature. youtube.comnetzsch.com DMA is highly sensitive to molecular motions and is an excellent method for identifying the Tg and other secondary transitions in polymers. wikipedia.org Studies on various polymers, including those with methacrylate components, have utilized DMA to characterize their viscoelastic behavior. epo.orgnih.gov

The surface and microstructure of a polymer film significantly influence its optical, mechanical, and barrier properties. Several advanced techniques are employed to characterize these features in PBPMA-containing materials.

Nanoindentation is a technique used to measure the mechanical properties of a material at the nanoscale, such as hardness and elastic modulus. researchgate.netresearchgate.net By pressing a sharp indenter tip into the material's surface with a known force and measuring the resulting penetration depth, a load-displacement curve is generated, from which these properties can be calculated. researchgate.net For polymer films, nanoindentation can reveal information about the surface's mechanical integrity and the presence of different phases or domains.

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films. utwente.nlnih.gov It measures the change in polarization of light upon reflection from a sample surface. utwente.nl Given that this compound is a high refractive index monomer, ellipsometry is a particularly relevant technique for characterizing films containing this compound. specialchem.comspecialchem.com The data obtained can be used to ensure film uniformity and to study swelling or adsorption phenomena at the film's surface. utwente.nlresearchgate.net

X-ray Analysis , including X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS), provides information about the crystalline structure and morphology of polymers. tubitak.gov.trdur.ac.uk XRD can be used to determine the degree of crystallinity and identify the crystal structure of semi-crystalline polymers. tubitak.gov.tr While many methacrylate polymers are amorphous, the incorporation of the bulky pentabromophenyl group could potentially influence chain packing and ordering. SAXS, on the other hand, is used to investigate larger-scale structures, such as the size and shape of domains in block copolymers or phase-separated blends. dur.ac.uk

Computational and Theoretical Studies on Pentabromophenyl Methacrylate Systems

Quantitative Structure-Property Relationship (QSPR) Modeling for Refractive Index Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its physical properties. nih.govacs.org This approach has been successfully applied to predict the refractive index of a diverse range of polymers, including poly(pentabromophenyl methacrylate). nih.govacs.orgamazonaws.com

In QSPR studies, the refractive index is the dependent variable, which is predicted from a set of independent variables known as molecular descriptors. nih.govacs.org These descriptors are numerical values that encode information about the constitutional, topological, and quantum-chemical features of the monomer unit. acs.orgnih.gov For predicting the refractive index of polymers, two-dimensional (2D) descriptors, which can be calculated directly from the chemical structure without the need for computationally intensive 3D geometry optimization, have been shown to be effective. acs.org

Poly(this compound) has been identified in several QSPR studies as a polymer with a notably high refractive index. nih.govacs.orgamazonaws.comscribd.com This high refractive index is attributed to its high polarizability, which is a consequence of the presence of the five bromine atoms on the phenyl ring. nih.govacs.org Bromine is a less electronegative and more polarizable atom compared to lighter halogens like fluorine, which contributes to the higher refractive index of the resulting polymer. nih.govacs.org

The development of robust QSPR models for refractive index prediction typically involves the following steps:

Dataset Compilation: A large and diverse set of polymers with experimentally determined refractive indices is collected. nih.govacs.orgnih.gov

Descriptor Calculation: A variety of molecular descriptors are calculated for the monomer unit of each polymer in the dataset. nih.govacs.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, are used to build a model that correlates a subset of the calculated descriptors with the experimental refractive indices. nih.gov

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using various validation techniques, including internal cross-validation (e.g., leave-one-out) and external validation with a separate test set of polymers. nih.govacs.org

Statistically significant QSPR models have been reported for the prediction of polymer refractive indices, with high correlation coefficients (R²) and predictive abilities. nih.govacs.org For example, a model developed using four descriptors from Dragon software demonstrated an R² of 0.932 for the training set and 0.882 for the test set. nih.govacs.org Such models provide a valuable tool for the in silico design of new polymers with desired optical properties, reducing the need for extensive experimental synthesis and characterization.

Table 1: QSPR Model Parameters for Refractive Index Prediction

| Parameter | Value | Reference |

| Number of Polymers (Training Set) | 98 | nih.govacs.org |

| Number of Polymers (Test Set) | 29 | nih.govacs.org |

| Correlation Coefficient (R²) | 0.932 | nih.govacs.org |

| Cross-validated R² (Q²LOO) | 0.914 | nih.govacs.org |

| External Prediction R² (R²ext) | 0.882 | nih.govacs.org |

| Experimental Refractive Index of Poly(this compound) | 1.71 | amazonaws.comscribd.com |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics and Simulation Studies of Polymer Structures

While specific molecular dynamics (MD) simulation studies focusing exclusively on poly(this compound) are not widely reported in the literature, the principles and methodologies applied to similar polymers, such as poly(methyl methacrylate) (PMMA), provide a strong framework for understanding the potential insights that could be gained from such studies. cnrs.frnih.govrsc.org MD simulations are a powerful computational tool for investigating the structure, dynamics, and properties of polymeric materials at an atomic level. semanticscholar.orgmdpi.com

An all-atom MD simulation of poly(this compound) would involve building a realistic model of the polymer chains, often within a simulation box with periodic boundary conditions to represent a bulk system. semanticscholar.orgmdpi.com The interactions between atoms would be described by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom). semanticscholar.org The simulation would then solve Newton's equations of motion for all atoms, allowing for the observation of the system's evolution over time.

Key areas where MD simulations could provide valuable insights into the structure of poly(this compound) include:

Local Dynamics: The motions of different parts of the polymer chain, such as the rotation of the bulky pentabromophenyl side groups and the movements of the polymer backbone, can be analyzed through torsional autocorrelation functions. rsc.org These local dynamics are crucial for understanding the macroscopic properties of the material.

Surface Structure: The arrangement of chemical groups at the polymer surface is critical for applications involving adhesion, wetting, and biocompatibility. nih.gov By combining MD simulations with surface-sensitive experimental techniques, it is possible to determine the orientation and ordering of specific functional groups, such as the ester groups and the aromatic rings, at the surface. nih.gov For PMMA, it has been shown that the ester-methyl and α-methyl groups exhibit a certain degree of ordering at the surface. nih.gov

By performing simulations at different temperatures, it would also be possible to study thermally induced structural changes and to predict properties like the glass transition temperature. rsc.org The insights gained from such simulations would be invaluable for establishing structure-property relationships and for the rational design of materials based on poly(this compound) with tailored properties.

Theoretical Insights into Polymerization Initiation Mechanisms

Theoretical studies, primarily based on computational quantum chemistry, have provided significant insights into the initiation mechanisms of methacrylate (B99206) polymerization, including pathways relevant to this compound. researchgate.netwpmucdn.comresearchgate.net These studies can be broadly categorized into photo-initiated and thermally-initiated processes.

Photo-initiation: As discussed in section 5.1, this compound is a notable example of a self-initiating monomer under UV irradiation. researchgate.net Theoretical modeling has been crucial in establishing the mechanism for this process. The key steps are:

Photoexcitation: The pentabromophenyl group absorbs UV radiation, leading to an electronically excited state. researchgate.net

Homolytic Cleavage: In the excited state, a carbon-bromine bond undergoes homolysis, cleaving to form a bromine radical and a tetrabromophenyl methacrylate radical. researchgate.net

Initiation: Both the bromine radical and the tetrabromophenyl radical are capable of adding to the double bond of a monomer molecule, thereby initiating the polymerization chain reaction. researchgate.net

The quantum yield for this radical formation is relatively high, making this an efficient initiation pathway without the need for an external photoinitiator. researchgate.net This is a significant advantage in applications where the presence of residual initiator molecules is undesirable. researchgate.net

Thermal Self-Initiation: In the absence of light, methacrylates can undergo spontaneous thermal polymerization at elevated temperatures (typically above 100°C). wpmucdn.comresearchgate.net While experimental studies have confirmed this phenomenon, the precise initiation mechanism has been a subject of theoretical investigation. wpmucdn.com For methyl methacrylate (MMA), computational studies have explored the formation of diradicals as a key step in the initiation process. wpmucdn.com The proposed mechanism often involves the formation of cyclic dimers (cyclobutane derivatives) and linear dimers, which can then lead to the generation of initiating radical species. wpmucdn.com

However, the kinetics and product distribution of thermal self-initiation can differ between various methacrylate monomers due to structural differences. wpmucdn.com For a bulky monomer like this compound, the steric hindrance from the large pentabromophenyl group might influence the pathways of thermal initiation compared to smaller alkyl methacrylates. While specific theoretical studies on the thermal self-initiation of PBPMA are scarce, the general principles derived from studies on other methacrylates provide a foundational understanding. wpmucdn.comresearchgate.net

The inability of experimental methods alone to definitively identify the initiating species in spontaneous thermal polymerizations has made computational quantum chemistry an indispensable tool in this area of polymer science. wpmucdn.com

Environmental and Health Implications of Pentabromophenyl Methacrylate Research

Environmental Fate and Transport Studies of Brominated Polymers

Brominated polymers, a class to which poly(pentabromophenyl methacrylate) belongs, are subject to environmental scrutiny due to the persistence and potential toxicity of some brominated compounds. While polymeric flame retardants are sometimes considered safer alternatives to their smaller, monomeric counterparts due to high molecular weight, studies show they can degrade under environmental stressors like heat and UV light, releasing smaller, more mobile, and potentially toxic compounds. acs.orgresearchgate.net

Once released into the environment, low-volatility and low-water-solubility chemicals like many brominated flame retardants tend to partition primarily to soil and sediment. oecd.org The long-term behavior of many polymeric brominated compounds in the environment is not fully understood, but persistence is a key concern. acs.orgoecd.org

Brominated flame retardants (BFRs), including polybrominated diphenyl ethers (PBDEs) which share structural similarities with brominated methacrylates, are known to be persistent and bioaccumulative. Due to their lipophilic (fat-seeking) nature, they preferentially accumulate in solid environmental matrices like soil, sediment, and sewage sludge. tandfonline.compops.int This accumulation can lead to their entry into the food web.

Plants can absorb BFRs from soil, water, and the atmosphere through various mechanisms, including partitioning to root lipids and deposition on leaves. nih.gov This uptake by vegetation is a significant pathway for the geochemical cycling of these contaminants and their potential transfer to wildlife and humans. nih.gov

Studies of e-waste recycling and landfill sites, major sources of BFRs, show significant contamination in various environmental compartments. tandfonline.com The concentrations of these compounds are often much higher in solid materials like soil and dust compared to water, although leaching from waste sites does occur. tandfonline.com

Table 1: Example Concentrations of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples

| Environmental Compartment | PBDE Congener(s) | Reported Concentration Range (µg/kg dry weight) | Location/Source |

| Sediment | Total PBDEs (tri- to decaBDE) | 12 - 430 | Lake Ontario Tributaries |

| Biosolids (Sewage Sludge) | Total PBDEs (tri- to decaBDE) | 1,700 - 3,500 | Southern Ontario WWTPs |

| Dust | Novel Brominated Flame Retardants (NBFRs) | Median: 157 - 169 ng/g | E-waste Dismantling Workshop |

| Soil | Novel Brominated Flame Retardants (NBFRs) | 34.2 - 879 pg/g | Qinghai-Tibet Plateau |

| Moss | Novel Brominated Flame Retardants (NBFRs) | 72.8 - 2,508 pg/g | Qinghai-Tibet Plateau |

This table presents data for PBDEs and other novel BFRs as representative examples of the environmental accumulation of brominated flame retardants. Data for pentabromophenyl methacrylate (B99206) specifically is not widely available. Sources: researchgate.netpops.intresearchgate.net

Ecotoxicological Assessment of Halogenated Monomers and Polymers

The ecotoxicological risk of polymers and their constituent monomers is a critical area of research. For halogenated compounds, concerns center on their persistence, potential for bioaccumulation, and toxicity. researchgate.netmdpi.com Some BFRs, like certain PBDEs and hexabromocyclododecane (HBCDD), are recognized as persistent organic pollutants (POPs) due to their toxicity and ability to bioaccumulate. mdpi.com

The assessment of risk involves understanding the hazard posed by the substance and the level of exposure. canada.ca For polymers, this is complex because the risk may stem not only from the intact polymer but also from residual monomers, additives, or degradation products. ecetoc.orgresearchgate.net Research indicates that environmental aging processes, such as exposure to UV radiation and water, can cause polymers to break down into smaller, more bioavailable, and potentially more toxic products. researchgate.netresearchgate.net For instance, studies on polystyrene and polylactic acid have shown that their degradation products can inhibit algae growth. researchgate.net

While large polymer molecules are often considered to have low bioavailability, their breakdown products can pose a greater risk. acs.orgresearchgate.net Toxicity tests on zebrafish embryos exposed to the breakdown products of a polymeric BFR showed increased toxicity, highlighting that polymeric forms are not inherently safe throughout their lifecycle. researchgate.net

Strategies for Sustainable Polymer Design and Material Development